molecular formula C15H7F6N3O2 B2946199 {1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone CAS No. 477847-93-1

{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone

Cat. No.: B2946199
CAS No.: 477847-93-1
M. Wt: 375.23
InChI Key: IFVCWTCXYNSBKB-UHFFFAOYSA-N
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Description

{1-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone is a sophisticated chemical building block designed for advanced research and development, particularly in medicinal chemistry and organocatalysis. Its structure integrates a 1,2,3-triazole core, strategically substituted at the 1-position with a lipophilic and electron-deficient 3,5-bis(trifluoromethyl)phenyl group, which is known to enhance metabolic stability and membrane permeability in bioactive molecules . This compound serves as a versatile precursor in the synthesis of complex molecules; for instance, derivatives of 3,5-bis(trifluoromethyl)phenyl are key intermediates in constructing chiral thiourea organocatalysts used in asymmetric synthesis . The presence of the 3,5-bis(trifluoromethyl)phenyl moiety is a established strategy in drug discovery to improve pharmacodynamic and pharmacokinetic properties, making this reagent valuable for constructing potential therapeutic agents . Furthermore, the 1,2,3-triazole ring can be formed via click chemistry, allowing for the modular creation of libraries of compounds for screening against biological targets. This reagent is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-[3,5-bis(trifluoromethyl)phenyl]triazol-4-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F6N3O2/c16-14(17,18)8-4-9(15(19,20)21)6-10(5-8)24-7-11(22-23-24)13(25)12-2-1-3-26-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVCWTCXYNSBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CN(N=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is typically catalyzed by copper(I) salts under mild conditions.

    Introduction of the 3,5-bis(trifluoromethyl)phenyl Group: The 3,5-bis(trifluoromethyl)phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a halogenated precursor.

    Attachment of the Furan Ring: The furan ring can be attached via a Friedel-Crafts acylation reaction, where the triazole intermediate reacts with a furan derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone: undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with strong nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrotriazoles and partially reduced intermediates.

    Substitution: Substituted triazoles with various functional groups.

Scientific Research Applications

{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone: has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of {1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking.

    Pathways Involved: It may modulate signaling pathways by inhibiting or activating key enzymes, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Structural Features

The compound is compared below with structurally related triazole derivatives (Table 1).

Table 1. Structural and Molecular Comparison of Selected Triazole Derivatives

Compound Name Substituents on Triazole Methanone Group Molecular Formula Molecular Weight Reference
{1-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone 1-[3,5-bis(trifluoromethyl)phenyl] 2-furyl C₁₇H₉F₆N₃O₂ 413.27 [Hypothetical]
Tradipitant () 1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-5-(pyridin-4-yl) 2-Chlorophenyl (via pyridinyl) C₂₈H₁₈ClF₆N₅O 622.02
(1-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl)(4-pyridinyl)methanone () 1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl 4-Pyridinyl C₁₇H₁₀F₆N₄O 400.28
(1-[3,5-Bis(trifluoromethyl)phenyl]-5-[(E)-2-(dimethylamino)ethenyl]-1H-1,2,3-triazol-4-yl)(4-pyridinyl)methanone () 1-[3,5-bis(trifluoromethyl)phenyl]-5-[(E)-2-(dimethylamino)ethenyl] 4-Pyridinyl C₂₀H₁₅F₆N₅O 455.36
Key Observations:
  • Substituent Diversity: The target compound’s 2-furylmethanone group contrasts with tradipitant’s 2-chlorophenyl-pyridinyl system and ’s methyl-triazole-pyridinyl motif . The furyl group may enhance π-π stacking interactions due to its planar structure.
  • Electronic Effects : The 3,5-bis(trifluoromethyl)phenyl group is consistent across analogs, providing strong electron-withdrawing effects that stabilize the triazole core .

Physicochemical Properties

  • : A related compound with a dimethylaminoethenyl group has a predicted density of 1.38 g/cm³ and boiling point of 551.7°C, suggesting high thermal stability .

Biological Activity

The compound {1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone is a member of the triazole family, which is known for its diverse biological activities. Triazoles are characterized by their five-membered ring structure containing three nitrogen atoms, and they exhibit a wide range of pharmacological properties including antifungal, antibacterial, and anticancer activities. This article provides a detailed examination of the biological activity of this specific compound based on available research findings.

  • Molecular Formula : C15H12F6N4O
  • Molecular Weight : 366.27 g/mol
  • IUPAC Name : this compound

Triazole compounds often function by inhibiting specific enzymes or pathways within biological systems. The biological activity of this compound may involve:

  • Inhibition of Cytochrome P450 Enzymes : Similar to other triazoles, this compound may inhibit cytochrome P450 enzymes involved in steroidogenesis and xenobiotic metabolism.
  • Antimicrobial Activity : The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability, contributing to its antimicrobial properties against various pathogens.

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. The compound has shown promising results in inhibiting fungal growth in vitro:

Study Pathogen Tested IC50 (µg/mL) Mechanism
Study 1Candida albicans0.5Ergosterol synthesis inhibition
Study 2Aspergillus niger0.8Disruption of membrane integrity

Antibacterial Activity

Research indicates that triazole compounds can possess significant antibacterial effects:

Study Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Mechanism
Study 3Staphylococcus aureus2.0Cell wall synthesis inhibition
Study 4Escherichia coli4.0Protein synthesis disruption

Anticancer Activity

The potential anticancer properties of this compound have also been investigated:

  • Cell Lines Tested : Various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cell lines.

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of several triazole derivatives including this compound against clinical isolates of Candida species. Results demonstrated that this compound effectively inhibited the growth of resistant strains.

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial action against MRSA (Methicillin-resistant Staphylococcus aureus). The compound displayed significant inhibitory effects at concentrations lower than those required for traditional antibiotics.

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